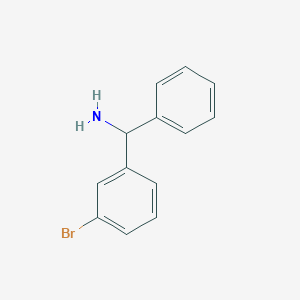
alpha-(3-Bromophenyl)benzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(3-Bromophenyl)benzylamine is a chemical compound with the CAS Number: 55095-16-4 . It has a molecular weight of 262.15 and its IUPAC name is (3-bromophenyl)(phenyl)methanamine . It is stored in a dark place, sealed in dry, at 2-8°C .
Synthesis Analysis
The synthesis of alpha-(3-Bromophenyl)benzylamine involves several steps. One method involves the use of sodium amalgam and acetic acid . Another method involves the use of hydrogen chloride at 140 - 145℃ for 3 hours . Yet another method involves the use of benzene for 0.5 hours .Molecular Structure Analysis
The InChI code for alpha-(3-Bromophenyl)benzylamine is 1S/C13H12BrN/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13H,15H2 . The InChI key is SPJBOTWJLJIHLV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Alpha-(3-Bromophenyl)benzylamine is a liquid . It has a molar refractivity of 66.3 and a topological polar surface area (TPSA) of 26.02 Ų . It has a log Po/w (iLOGP) of 2.57 . It is moderately soluble, with a log S (ESOL) of -4.31 .Scientific Research Applications
Herbicide Development
Alpha-(3-Bromophenyl)benzylamine derivatives have been explored for their herbicidal activity. A study described the synthesis and herbicidal effectiveness of a novel compound, showing potential as a selective postemergent herbicide for weed control in winter oilseed rape. This compound exhibited low mammalian toxicity and favorable environmental profiles, suggesting its suitability for agricultural applications (Wu, Cheng, & Lu, 2006).
Antioxidant and Acetylcholinesterase Inhibition
Research into novel bromophenol derivatives, including those related to alpha-(3-Bromophenyl)benzylamine, has demonstrated their significant antioxidant and acetylcholinesterase (AChE) inhibition properties. These findings indicate potential therapeutic applications in treating oxidative stress-related diseases and conditions associated with AChE activity (Öztaşkın, Çetinkaya, Taslimi, Göksu, & Gülçin, 2015).
Photovoltaic Cell Enhancement
The use of benzylamine, a compound related to alpha-(3-Bromophenyl)benzylamine, for the surface passivation of perovskites has been shown to improve the moisture-resistance and electronic properties of these materials. This development has significant implications for the efficiency and durability of perovskite-based solar cells, with reported enhancements leading to higher efficiency and stability (Wang et al., 2016).
Green Chemistry and Synthesis
In the context of green chemistry, alpha-(3-Bromophenyl)benzylamine derivatives have been utilized in the synthesis of environmentally friendly pathways for producing various compounds. For example, a novel pathway for benzylamine production from cellular phenylpyruvate has been reported, highlighting the potential for biosynthetic alternatives to traditional chemical production methods that generate toxic waste streams (Pandey, Casini, Voigt, & Gordon, 2021).
Enantioselective Catalysis
Alpha-(3-Bromophenyl)benzylamine and its analogs have also found application in enantioselective catalysis. Studies have demonstrated their use in the highly enantioselective synthesis of chiral alpha-amino acids through reductive amination processes, offering new methodologies for the production of pharmaceutically relevant compounds with high enantiomeric excess (Kadyrov, Riermeier, Dingerdissen, Tararov, & Börner, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
Benzylamine derivatives are known to interact with various biological targets, including enzymes and receptors .
Action Environment
The action, efficacy, and stability of alpha-(3-Bromophenyl)benzylamine can be influenced by various environmental factors, including temperature, pH, and the presence of other substances. For instance, it is recommended to store the compound in a dark place, sealed and dry, at 2-8°C .
properties
IUPAC Name |
(3-bromophenyl)-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13H,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJBOTWJLJIHLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

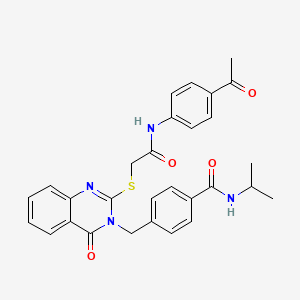
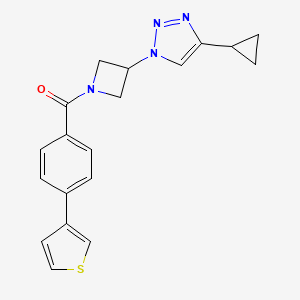
![9-chloro-5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2611337.png)
![4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonyl chloride](/img/structure/B2611339.png)
![N-[2-(2-Chloro-6-fluorophenyl)-2-pyrrolidin-1-ylethyl]but-2-ynamide](/img/structure/B2611340.png)
![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2611341.png)
![5-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2611342.png)
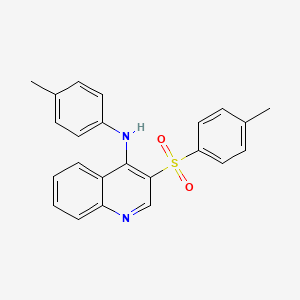
![6-(Chloromethyl)-3-tetrahydrofuran-2-yl[1,2,4]-triazolo[4,3-a]pyridine hydrochloride](/img/no-structure.png)
![2-(3-Chloro-2-{[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}phenoxy)-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B2611347.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2611348.png)
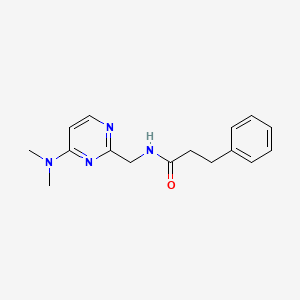
![2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2611350.png)
![8-(4-fluorophenyl)-2-(3-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2611351.png)